molecular formula C13H14N2O B12929148 3-((Dimethylamino)methyl)isoquinoline-5-carbaldehyde

3-((Dimethylamino)methyl)isoquinoline-5-carbaldehyde

Cat. No.: B12929148
M. Wt: 214.26 g/mol
InChI Key: AIRVUMFCCBBRHZ-UHFFFAOYSA-N
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Description

3-((Dimethylamino)methyl)isoquinoline-5-carbaldehyde is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Dimethylamino)methyl)isoquinoline-5-carbaldehyde typically involves the reaction of isoquinoline derivatives with dimethylamine and formaldehyde. The reaction is usually carried out under acidic conditions to facilitate the formation of the desired product. The process can be summarized as follows:

    Starting Materials: Isoquinoline, dimethylamine, and formaldehyde.

    Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.

    Procedure: The isoquinoline is first reacted with formaldehyde to form an intermediate, which is then treated with dimethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-((Dimethylamino)methyl)isoquinoline-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-((Dimethylamino)methyl)isoquinoline-5-carboxylic acid.

    Reduction: 3-((Dimethylamino)methyl)isoquinoline-5-methanol.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-((Dimethylamino)methyl)isoquinoline-5-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-((Dimethylamino)methyl)isoquinoline-5-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological context. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of 3-((Dimethylamino)methyl)isoquinoline-5-carbaldehyde.

    Quinoline: A structurally related compound with similar biological activities.

    Indole: Another heterocyclic compound with diverse biological activities.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

3-[(dimethylamino)methyl]isoquinoline-5-carbaldehyde

InChI

InChI=1S/C13H14N2O/c1-15(2)8-12-6-13-10(7-14-12)4-3-5-11(13)9-16/h3-7,9H,8H2,1-2H3

InChI Key

AIRVUMFCCBBRHZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC2=C(C=CC=C2C=O)C=N1

Origin of Product

United States

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